molecular formula C9H11BrO2S B6270094 1-(bromomethyl)-4-(methanesulfonylmethyl)benzene CAS No. 1637371-06-2

1-(bromomethyl)-4-(methanesulfonylmethyl)benzene

Cat. No.: B6270094
CAS No.: 1637371-06-2
M. Wt: 263.2
InChI Key:
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Description

1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group and a methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene can be synthesized through a multi-step process involving the bromination and sulfonylation of toluene derivatives. A common synthetic route includes:

    Bromination: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form benzyl bromide.

    Sulfonylation: The resulting benzyl bromide undergoes sulfonylation with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the reaction or application:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds.

    Oxidation and Reduction: The methanesulfonylmethyl group undergoes redox reactions, altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

    Benzyl Bromide: Lacks the methanesulfonylmethyl group, making it less versatile in certain reactions.

    4-(Methanesulfonylmethyl)benzene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

Uniqueness: 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene is unique due to the presence of both bromomethyl and methanesulfonylmethyl groups, which provide a combination of reactivity and functionalization options not available in simpler analogs.

This compound’s dual functionality makes it a valuable tool in synthetic chemistry, enabling the construction of complex molecules with diverse applications.

Properties

CAS No.

1637371-06-2

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

91

Origin of Product

United States

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